Azido-PEG2-CH2COOH (CHA)

PROTAC synthesis Bioconjugation Click chemistry

Researchers requiring precise stoichiometry in PROTAC or ADC conjugation often face issues with liquid PEG linkers that are difficult to weigh accurately. Azido-PEG2-CH2COOH (CHA) is supplied as a high-melting solid cyclohexylamine salt, enabling reliable sub-milligram handling and superior long-term stability compared to its liquid free acid form. This ensures consistent click chemistry efficiency and minimizes costly reagent waste. • Solid form (mp 74°C) for accurate weighing and reduced experimental variability. • Defined short PEG2 spacer (~7.6 Å) critical for maintaining ternary complex formation in PROTACs. • High purity (≥97%) ensures minimal side reactions and clean LC-MS characterization.

Molecular Formula C13H25N3O4
Molecular Weight 287.36 g/mol
Cat. No. B12398179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-CH2COOH (CHA)
Molecular FormulaC13H25N3O4
Molecular Weight287.36 g/mol
Structural Identifiers
SMILESCC1CCCCC1.C(COCCOCC(=O)O)N=[N+]=[N-]
InChIInChI=1S/C7H14.C6H11N3O4/c1-7-5-3-2-4-6-7;7-9-8-1-2-12-3-4-13-5-6(10)11/h7H,2-6H2,1H3;1-5H2,(H,10,11)
InChIKeyCIBZWIGLRVKEHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG2-CH2COOH (CHA) Overview


Azido-PEG2-CH2COOH (CHA) is the cyclohexylamine salt of a short, heterobifunctional polyethylene glycol (PEG) derivative containing a terminal azide group and a carboxylic acid . With the molecular formula C12H24N4O4 and a molecular weight of 288.34 g/mol , this compound serves as a versatile linker in bioconjugation. The azide moiety enables participation in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry reactions with alkyne, DBCO, or BCN groups, forming stable triazole linkages . The carboxylic acid group facilitates further conjugation with primary amines under standard coupling conditions (e.g., EDC, HATU) . It is widely utilized as a PROTAC linker and a building block for antibody-drug conjugates (ADCs) and functionalized nanomaterials .

Azido-PEG2-CH2COOH (CHA) Non-Interchangeable Factors


Generic substitution among PEG-based linkers is not scientifically valid due to critical differences in PEG spacer length, salt form, and purity that directly impact experimental outcomes [1]. The PEG2 spacer provides a specific, short spatial separation (approximately 7.6 Å) between conjugated moieties, which can be crucial for maintaining binding affinity in PROTACs or avoiding steric hindrance in bioconjugates; a change to PEG3 or PEG4 alters this distance and can diminish activity . Furthermore, Azido-PEG2-CH2COOH (CHA) is supplied as a cyclohexylamine salt, which confers a defined, high-melting solid form (74°C) , contrasting with the free acid (Azido-PEG2-acetic acid), which is a viscous liquid . This solid form offers superior handling, weighing accuracy, and long-term stability compared to its liquid counterparts, reducing experimental variability [2]. Finally, vendor-reported purity (≥97.0% to ≥99.0%) is essential for ensuring consistent click chemistry efficiency and minimizing side reactions that can plague lower-purity alternatives.

Azido-PEG2-CH2COOH (CHA) Comparative Evidence


Solid CHA Salt vs. Liquid Free Acid Handling

Azido-PEG2-CH2COOH (CHA) is supplied as a cyclohexylamine salt, which is a crystalline solid with a melting point of 74°C . In contrast, the closely related free acid, Azido-PEG2-acetic acid (CAS 882518-90-3), is a transparent liquid at room temperature . This difference in physical state is critical for laboratory handling and accurate small-scale weighing. Liquid reagents are more prone to moisture absorption and difficult to weigh precisely on a sub-milligram scale, introducing variability into reaction stoichiometry. The solid CHA salt provides superior stability and ease of handling, directly contributing to more reproducible experimental outcomes [1].

PROTAC synthesis Bioconjugation Click chemistry

PEG2 Spacer vs. Longer PEG Linkers in PROTACs

The PEG2 spacer in Azido-PEG2-CH2COOH (CHA) provides an approximate distance of 7.6 Å between the conjugated azide and carboxylic acid groups [1]. This short, rigid spacing is optimal for minimizing entropic penalties in the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) during targeted protein degradation. In PROTAC design, linker length is a critical parameter that can make the difference between an active degrader and an inactive compound. While direct comparative data for CHA is limited in published literature, class-level inference from numerous SAR studies on PROTAC linkers indicates that changing from a PEG2 to a PEG3 or PEG4 spacer (extending the distance by 3-4 Å per unit) can drastically reduce or abolish degradation activity due to suboptimal positioning of the E3 ligase relative to the target protein [2]. Therefore, selecting the precise PEG2 length offered by CHA is not an arbitrary choice but a specific design requirement for certain PROTAC chemotypes.

PROTAC Linker length Ternary complex

Purity and Bioconjugation Reproducibility

Reputable vendors specify a high purity for Azido-PEG2-CH2COOH (CHA), with reported values of ≥97.0% (MedChemExpress) and ≥99.0% (AbMole) . In contrast, some generic or less-specified PEG linkers may be offered at lower purities (e.g., ≥95%) , which can contain significant amounts of non-reactive or reactive impurities that compromise conjugation efficiency. In copper-catalyzed click chemistry, trace impurities (e.g., free amines, thiols) can quench the copper catalyst or react with the activated alkyne, lowering the yield of the desired triazole product. A purity of 97-99% ensures a higher concentration of active azide species, leading to more predictable and reproducible bioconjugation outcomes. This is especially critical for applications requiring precise stoichiometry, such as constructing antibody-drug conjugates (ADCs) or functionalizing nanoparticles [1].

Purity Reproducibility Click chemistry

Orthogonal Azide-Acid Handles for PROTAC Assembly

Azido-PEG2-CH2COOH (CHA) features two orthogonal reactive groups: an azide for click chemistry and a carboxylic acid for amide coupling . This heterobifunctionality allows for sequential, one-pot conjugation strategies that simplify PROTAC synthesis. For instance, the carboxylic acid can first be coupled to an E3 ligase ligand (e.g., VHL or CRBN binder) via amide bond formation. The resulting azide-modified intermediate can then be clicked directly to an alkyne-bearing target protein ligand using CuAAC without intermediate purification [1]. In contrast, homobifunctional linkers (e.g., Azido-PEG2-Azide) or monofunctional PEGs lack this sequential coupling capability, often requiring additional protection/deprotection steps or resulting in complex product mixtures. While direct quantitative yield comparisons are not available in public literature for this specific compound, the strategic advantage of orthogonal handles is a well-established principle in modular synthesis [2].

Orthogonal chemistry PROTAC synthesis Bioconjugation

CHA Salt vs. Free Acid for Analytical Resolution

The cyclohexylamine salt form of Azido-PEG2-CH2COOH (CHA) has a molecular weight of 288.34 g/mol (free base MW: 189.17 g/mol) . This increased mass provides a distinct advantage in analytical characterization. In LC-MS analysis of reaction mixtures, the CHA salt-derived conjugates produce a mass shift of +288 Da (or multiples thereof), which is easily distinguishable from the +189 Da shift of the free acid . This greater mass difference reduces the likelihood of misinterpreting peaks in complex biological matrices, such as those encountered in metabolite identification or PEGylated protein analysis. Additionally, the CHA salt is reported to be soluble in DMSO at 60 mg/mL , while the free acid is described as a water-soluble liquid . This solubility profile in organic solvents is beneficial for reactions requiring anhydrous conditions or for formulating stock solutions for in vivo studies.

Analytical chemistry Mass spectrometry PEGylation

Azido-PEG2-CH2COOH (CHA) Application Scenarios


PROTAC Synthesis with Short PEG2 Spacer

The PEG2 spacer (7.6 Å) of Azido-PEG2-CH2COOH (CHA) is critical for maintaining the precise spatial orientation needed for effective ternary complex formation between the target protein and E3 ligase in PROTACs [1]. Researchers developing PROTACs for challenging targets (e.g., BRD4, AR, ER) can rely on CHA to avoid the activity loss associated with longer PEG linkers, which can prevent the productive ubiquitination of the target protein [2]. The orthogonal azide and acid groups facilitate a modular, two-step synthesis of PROTACs, significantly accelerating the build-test cycle in drug discovery.

Bioconjugation for Analytical Assays and Imaging

The high purity (≥97.0-99.0%) and solid, easily-weighed CHA salt form of Azido-PEG2-CH2COOH (CHA) make it an ideal reagent for constructing fluorescent probes and bioconjugates used in demanding analytical applications, such as flow cytometry and confocal microscopy . The minimal batch-to-batch variability and reduced impurity profile ensure consistent labeling efficiency and low background signal. The defined molecular weight of the CHA salt (288.34 g/mol) also provides a clean, easily interpretable mass shift in LC-MS, which is crucial for confirming the degree of labeling (DOL) of PEGylated proteins or antibodies .

Nanoparticle Functionalization for Drug Delivery

In nanoparticle-based drug delivery systems, Azido-PEG2-CH2COOH (CHA) serves as a precise linker for attaching targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface . The short PEG2 spacer minimizes the risk of non-specific protein adsorption (the 'stealth' effect) while providing a stable, covalent linkage via click chemistry. The orthogonal acid group allows for direct conjugation to amine-functionalized nanoparticles or drug payloads. The CHA salt's solubility in DMSO is particularly advantageous for nanoparticle formulations that require organic solvent processing prior to aqueous dispersion.

Accurate Small-Scale Weighing for Bioconjugation

For research laboratories conducting small-scale, high-value experiments (e.g., with expensive alkyne-modified drugs or precious protein samples), the solid, crystalline nature of the CHA salt is a significant practical advantage. It allows for precise weighing of sub-milligram quantities without the viscosity and moisture sensitivity issues of the liquid free acid . This ensures accurate stoichiometry and maximizes the efficiency of costly reagents, directly improving the economic and experimental return on investment for each conjugation reaction.

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